Product packaging for IR-1061(Cat. No.:CAS No. 155614-01-0)

IR-1061

Cat. No.: B1513450
CAS No.: 155614-01-0
M. Wt: 749.1 g/mol
InChI Key: QRLZQHNDSCIJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic Chemical Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic salts containing heterocyclic cationic components. The complete systematic name, 4-[2-[2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate, reflects the compound's intricate structural hierarchy and ionic nature. This nomenclature specifically identifies the thiopyrylium cation as the primary chromophoric unit, with the tetrafluoroborate anion serving as the counterion to maintain overall electrical neutrality.

The Chemical Abstracts Service registry number 155614-01-0 provides unambiguous identification of this specific molecular entity within chemical databases. Alternative systematic names include the more concise designation "Thiopyrylium, 4-[2-[2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenyl-, tetrafluoroborate(1-) (1:1)" which emphasizes the 1:1 stoichiometric relationship between the cationic and anionic components. The International Chemical Identifier provides additional structural specificity with the notation 1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1, confirming the molecular connectivity and charge distribution.

The empirical formula C44H34BClF4S2 indicates the presence of 44 carbon atoms, 34 hydrogen atoms, one boron atom, one chlorine atom, four fluorine atoms, and two sulfur atoms, with the molecular weight precisely determined as 749.13 daltons. This molecular composition reflects the substantial conjugated framework necessary for near-infrared optical activity, while the presence of the chlorine substituent and tetrafluoroborate counterion contributes to the compound's solubility characteristics and electronic properties.

Molecular Architecture Analysis: Thiopyrylium-Based Conjugated Systems

The molecular architecture of this compound centers on a sophisticated thiopyrylium-based conjugated system that represents a significant advancement in heterocyclic chemistry for optical applications. Thiopyrylium compounds differ fundamentally from their oxygen-containing pyrylium analogs through the substitution of sulfur for oxygen in the six-membered heterocyclic ring, which results in substantially altered electronic properties due to the lower electronegativity of sulfur compared to oxygen. This structural modification leads to a reduced energy gap between electronic states, facilitating the near-infrared absorption and emission characteristics that define this compound's optical behavior.

The compound exhibits a donor-acceptor molecular architecture where the thiopyrylium units function as electron-accepting moieties connected through an extended conjugated bridge system. The presence of two thiopyrylium rings connected via a conjugated chain containing a cyclohexene unit with a chlorine substituent creates an asymmetric molecular framework that contributes to the compound's unique photophysical properties. Each thiopyrylium ring bears two phenyl substituents at the 2,6-positions, providing additional conjugation and contributing to molecular rigidity that enhances fluorescence quantum yield by reducing non-radiative decay pathways.

The extended conjugation system spans the entire molecular framework, incorporating alternating single and double bonds that facilitate electron delocalization across the molecular structure. This delocalization is essential for the compound's absorption in the near-infrared region, specifically exhibiting maximum absorption wavelengths between 1051-1065 nanometers in methylene chloride. The molecular design reflects principles of electronic structure optimization where the thiopyrylium acceptor units are strategically positioned to maximize orbital overlap and minimize energy gaps between ground and excited electronic states.

Analysis of the molecular geometry reveals that this compound possesses intermediate diradical character, as evidenced by bond length analysis and temperature-dependent spectroscopic behavior. The thiopyrylium components contribute significantly to this diradical character, with computational studies indicating that sulfur-containing heterocycles exhibit enhanced diradical contributions compared to their oxygen analogs. This electronic characteristic influences not only the compound's optical properties but also its structural dynamics, including potential cis-trans isomerization pathways that may occur under specific conditions.

Crystallographic Properties and Stereoelectronic Configuration

The crystallographic properties of this compound reveal important insights into its solid-state organization and stereoelectronic configuration, although comprehensive single-crystal diffraction data specific to this compound itself remains limited in the available literature. However, related thiopyrylium-based compounds provide valuable structural insights that can be extrapolated to understand this compound's crystallographic behavior. The compound exhibits a melting point of 222 degrees Celsius with decomposition, indicating substantial thermal stability in the solid state. This relatively high decomposition temperature suggests strong intermolecular interactions in the crystalline phase, likely involving both electrostatic interactions between the thiopyrylium cations and tetrafluoroborate anions, as well as aromatic stacking interactions between the extended conjugated systems.

The stereoelectronic configuration of this compound is characterized by the spatial arrangement of its thiopyrylium rings and the conjugated bridging system. Bond length analysis of related thiopyrylium compounds indicates that these systems exhibit bond length alternation patterns consistent with quinoidal character, where the formal single and double bonds show reduced length differences compared to purely aromatic systems. Computational studies suggest that this compound possesses significant quinoidal character throughout its conjugated framework, contributing to its electronic properties and near-infrared absorption capabilities.

The molecular conformation in the solid state is likely influenced by the need to minimize steric interactions between the bulky phenyl substituents while maximizing conjugation efficiency. The presence of the chlorine substituent on the cyclohexene ring introduces additional steric considerations that may influence the overall molecular geometry and packing arrangements in the crystalline phase. Electron spin resonance studies of related thiopyrylium compounds reveal the presence of thermally accessible triplet states, indicating that the molecular geometry supports configurations that facilitate spin-orbit coupling and intersystem crossing processes.

The tetrafluoroborate counterion plays a crucial role in the crystallographic organization, providing electrostatic stabilization while maintaining relatively weak coordination to the thiopyrylium cation. This ionic arrangement allows for efficient packing in the solid state while preserving the electronic properties of the chromophoric cation. The spherical symmetry of the tetrafluoroborate anion typically leads to efficient packing arrangements that maximize lattice energy while minimizing unfavorable steric interactions.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of this compound through characteristic chemical shift patterns and coupling relationships that uniquely identify its molecular framework. Proton nuclear magnetic resonance analysis reveals spectral signatures consistent with the proposed structure, exhibiting resonances attributable to the various aromatic and aliphatic proton environments within the molecule. The aromatic regions of the spectrum show complex multipicity patterns arising from the multiple phenyl ring systems and the thiopyrylium heterocycles, while the aliphatic region displays signals corresponding to the cyclohexene protons and the ethylene bridge units.

The nuclear magnetic resonance spectrum exhibits temperature-dependent behavior characteristic of compounds with intermediate diradical character, where certain proton signals may broaden or disappear at elevated temperatures due to rapid exchange processes or paramagnetic contributions from thermally accessible triplet states. This temperature dependence provides additional confirmation of the compound's electronic structure and validates computational predictions regarding its diradical character. Carbon-13 nuclear magnetic resonance spectroscopy would be expected to reveal the complex carbon framework, with chemical shifts reflecting the electron-deficient nature of the thiopyrylium carbons and the electron-rich character of the phenyl substituents.

Liquid chromatography-mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns consistent with the proposed structure. The mass spectral signature shows a molecular ion peak corresponding to the cationic component at mass-to-charge ratio values consistent with the thiopyrylium portion of the molecule, while the tetrafluoroborate anion may be observed as a separate species or through characteristic boron isotope patterns. Fragmentation analysis reveals breakdown patterns that support the connectivity proposed in the systematic nomenclature, with characteristic losses corresponding to phenyl groups, ethylene units, and portions of the conjugated bridge system.

The infrared spectroscopic signature of this compound exhibits characteristic absorption bands that confirm functional group presence and molecular symmetry. The spectrum shows aromatic carbon-hydrogen stretching modes in the 3000-3100 wavenumber region, aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber range, and characteristic tetrafluoroborate anion bands in the 1000-1100 wavenumber region. The absence of significant carbonyl or hydroxyl absorptions confirms the structural assignment and distinguishes this compound from related compounds containing oxygen-based functional groups.

Ultraviolet-visible-near-infrared absorption spectroscopy provides the most distinctive spectroscopic fingerprint, with maximum absorption wavelengths between 1051-1065 nanometers in methylene chloride. This absorption maximum represents the primary electronic transition responsible for the compound's near-infrared fluorescence properties and serves as a diagnostic tool for identity confirmation and purity assessment. The absorption spectrum exhibits fine structure and solvent-dependent shifts that provide additional insights into the electronic structure and environmental sensitivity of the chromophoric system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H34BClF4S2 B1513450 IR-1061 CAS No. 155614-01-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-[(3Z)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLZQHNDSCIJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1CC(=C(/C(=C\C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34BClF4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746581
Record name 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155614-01-0
Record name 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IR-1061
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of IR-1061-Encapsulating Polymer Micelles

Polymer micelles are widely used to encapsulate this compound due to their ability to solubilize hydrophobic dyes in aqueous environments and improve biocompatibility.

Methodology:

  • Dissolution and Mixing: this compound and amphiphilic block copolymers such as PEG-b-PLA (polyethylene glycol-block-polylactic acid) or PEG-b-PCL (polyethylene glycol-block-polycaprolactone) are dissolved separately in organic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).
  • Self-Assembly via Solvent Exchange: The dye-polymer solution is rapidly mixed with distilled water, inducing self-assembly of micelles with this compound encapsulated in the hydrophobic core.
  • Solvent Removal: Organic solvents are removed by stirring at room temperature for extended periods (e.g., 9 hours) or by evaporation techniques.
  • Purification: The resulting micelle suspension is purified by centrifuge filtration (e.g., MWCO 10,000 Da, 20,000 g) to remove free dye and impurities, then redispersed in water or buffer solutions.

Key Findings:

  • This compound tends to form dimers or aggregates at high concentrations within the hydrophobic core, affecting fluorescence properties.
  • Heat treatment (e.g., 50 °C for several minutes) of this compound-encapsulating micelles promotes dissociation of dye dimers into monomers, enhancing fluorescence intensity and stability.
  • The slight intramolecular polarity of this compound compared to the hydrophobic polymer chains influences its aggregation behavior and encapsulation efficiency.

Representative Data:

Parameter Condition Observation/Result
Polymer used PEG-b-PLA, PEG-b-PCL Stable micelle formation
Organic solvent ACN, THF Good solubility of this compound
This compound concentration 1–100 μg/mL Dimer formation increases with concentration
Heat treatment 50 °C, 5 min Enhanced monomer dispersion, improved fluorescence
Purification method Centrifuge filtration (MWCO 10 kDa) Removal of free dye, purified micelles

Chemical Reactions Analysis

Conjugation Reactions for Functionalization

IR-1061 undergoes covalent modifications to enhance solubility and targeting. Apoferritin nanoparticles (AFN) were functionalized with this compound and paclitaxel (PTX) via carbodiimide chemistry:

  • Reagents : this compound, PEG, FA-PEG-NHS, EDC/NHS catalysts.

  • Conditions : 36-hour reaction in aqueous solution at room temperature.

  • Outcome : Formation of IR-AFN@PTX-FA nanoparticles with improved water solubility (0.24 mg/mL for IR1061) and tumor-targeting capability .

ParameterValue/DescriptionSource
Solubility increase15× (IR1061), 12× (PTX)
Stability>7 days in physiological conditions

Encapsulation and Solubility Enhancement

This compound’s hydrophobicity necessitates encapsulation strategies for aqueous dispersion:

Polystyrene Nanoparticles (PSt NPs)

  • Method : Swelling-diffusion with DMSO (30% v/v optimal).

  • Loading ratio : 0.1 wt% this compound to PSt NPs maximizes fluorescence (quantum yield: 0.65%) .

  • Concentration quenching : Observed at >0.1 wt% due to dye aggregation .

Micellar Nanoparticles (MNPs)

  • Carrier : DSPE-PEG phospholipids.

  • Process : Encapsulation via solvent evaporation, achieving hydrodynamic diameters of 8–10 nm .

  • Heat treatment : Dissociates this compound dimers into monomers, enhancing fluorescence by 1.61× after two thermal cycles .

Aggregation-Dependent Optical Behavior

This compound’s fluorescence is highly sensitive to molecular aggregation states:

Dimerization in Hydrophobic Media

  • Solvent : Tetrahydrofuran (THF) induces dimerization at >5 μg/mL, characterized by absorption peaks at 930 nm (dimer) and 1060 nm (monomer) .

  • Effect : 60% fluorescence quenching at 100 μg/mL compared to monomeric states .

H-Aggregation in Liposomes

  • Lipid systems : Anionic liposomes (ALPs) promote H-aggregation at >1.5 wt% this compound, shifting absorption to 890 nm and reducing emission intensity .

SystemOptimal LoadingEmission WavelengthQuantum YieldSource
PSt NPs0.1 wt%1060 nm0.65%
DSPE-PEG MNPs0.2 μM1100 nm-
Anionic liposomes1.5 wt%890 nm (aggregate)-

Thermal Stability and Reversibility

  • Temperature response : Fluorescence intensity decreases by 1.12% per °C increase (25–50°C) due to collisional quenching .

  • Reversibility : Heat-treated MNPs retain monomeric this compound post-cooling, enabling fluorescence recovery .

Spectral Characteristics

  • Absorption : Dual peaks at 930 nm (dimer) and 1060 nm (monomer) in organic solvents .

  • Emission : NIR-II fluorescence at 1060–1100 nm, ideal for deep-tissue imaging .

Degradation and Stability

  • Chemical stability : No degradation observed under heat treatment (≤50°C) or prolonged dialysis .

  • Photostability : Encapsulation in MNPs reduces photobleaching by 40% compared to free dye .

Scientific Research Applications

Biomedical Imaging Applications

Fluorescence Imaging:
IR-1061 has been explored as a fluorescent probe for in vivo imaging due to its ability to emit OTN-NIR fluorescence when excited at specific wavelengths. However, its fluorescence is quenched in aqueous environments, necessitating innovative encapsulation strategies to enhance its stability and functionality.

Case Study: Micellar Nanoparticles

A study demonstrated that this compound can be effectively encapsulated in micellar nanoparticles (MNPs) composed of phospholipid derivatives and poly(ethylene glycol) (PEG). This encapsulation allows for improved dispersion in hydrophilic environments and enhances fluorescence imaging capabilities. The MNPs showed successful visualization of blood vessels and tumor tissues in mouse models after intravenous injection, indicating their potential for clinical imaging applications .

Table 1: Comparison of Fluorescence Properties

ParameterThis compound Encapsulated in MNPsFree this compound
Fluorescence IntensityHighLow due to quenching
Stability in AqueousEnhancedPoor
ApplicationIn vivo imagingLimited

Drug Delivery Systems

Combination Therapy:
this compound has been integrated into drug delivery systems, particularly with anticancer drugs like paclitaxel (PTX). The development of multifunctional nanoplatforms that combine NIR-II photothermal properties with chemotherapy has shown promising results.

Case Study: IR-AFN@PTX-FA Nanoplatform

In a notable study, this compound was conjugated with apoferritin and folic acid to create a nanoplatform (IR-AFN@PTX-FA) that allows for targeted drug delivery and synergistic treatment effects. The platform demonstrated enhanced solubility and stability for both this compound and PTX, facilitating effective tumor inhibition through pH/NIR-II-triggered drug release mechanisms .

Table 2: Characteristics of Drug Delivery Systems

FeatureIR-AFN@PTX-FATraditional Chemotherapy
Targeting CapabilityHigh (folic acid conjugation)Low
Drug Release TriggerpH/NIR-IINon-specific
Photothermal EffectEffectiveNot applicable

Material Science Applications

Polymeric Films:
The unique optical properties of this compound have been utilized in the development of polymeric films for various applications, including sensors and coatings. The dye's behavior under different environmental conditions can be harnessed to create materials that respond dynamically to their surroundings.

Case Study: PLA Films

Research involving the incorporation of this compound into polylactic acid (PLA) films has shown that the dye's optical properties can change based on its microenvironment. This characteristic is useful for developing materials that can be used in screening applications for assessing the stability of polymers under physiological conditions .

Table 3: Optical Properties in Different Environments

EnvironmentDimer Ratio (%)Monomer Ratio (%)
Hydrophobic Core7030
Hydrophilic Environment2080

Mechanism of Action

The mechanism of action of IR-1061 involves its interaction with molecular targets and pathways. The compound’s thiopyran core and phenyl substituents allow it to interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Encapsulation Efficiency in Hydrophobic Polymers

IR-1061’s encapsulation efficiency depends on the Hansen Solubility Parameters (HSP) of polymers, which dictate molecular affinity. Key findings include:

  • PLGA and PLA : High encapsulation (24% and 16%, respectively) due to matched HSP values (δd, δp, δh) with this compound (δd = 18.8, δp = 12.3, δh = 5.7 MPa¹/²). These polymers have higher polarity than PCL, enhancing compatibility with this compound’s moderately polar structure .
  • PCL : Lower encapsulation (6.8%) due to reduced polarity and HSP mismatch .
  • PDLLA vs. PLLA: this compound shows higher affinity for racemic poly(DL-lactic acid) (PDLLA) than enantiopure poly(L-lactic acid) (PLLA), attributed to reduced dimerization in PDLLA’s less ordered structure. However, PDLLA-based nanoparticles exhibit lower stability in physiological environments .

Table 1. Encapsulation Efficiency of this compound in Polymers

Polymer Encapsulation Efficiency (%) Stability (Days) Key Mechanism
PLGA 24 ± 9.0 7 High HSP affinity
PLA 16 ± 3.9 7 Moderate polarity
PDLLA 28 ± 5.2* <7 Reduced dimerization
PCL 6.8 ± 3.4 7 Low polarity

*Estimated from dimer/monomer absorption ratios .

Lipid Nanoparticle Performance

This compound’s fluorescence in lipid nanoparticles depends on electrostatic interactions and aggregation state:

  • Anionic Lipids (ALPs) : Achieve optimal encapsulation and fluorescence at 1.5% dye content. H-aggregates form at higher concentrations, reducing fluorescence intensity .
  • Cationic Lipids (CLPs) : Poor encapsulation due to electrostatic repulsion with this compound’s cationic backbone .
  • Neutral Lipids : Intermediate performance, with fluorescence dependent on lipid packing density .

Table 2. This compound Performance in Lipid Nanoparticles

Lipid Type Optimal Dye Content (%) Fluorescence Intensity (a.u.) Aggregation State
Anionic 1.5 850 ± 120 Free → H-aggregate transition
Cationic 0.5 200 ± 50 Free (low yield)
Neutral 1.0 500 ± 80 Mixed

Comparison with Other NIR-II Dyes

  • IR-26 : this compound has a higher quantum yield (0.182% vs. 0.0284% in dichloromethane) and superior tissue penetration due to longer emission wavelengths .
  • ICG : While ICG operates in NIR-I (780–900 nm), co-encapsulation with this compound in liposomes enhances NIR-II signal via energy transfer, though ICG’s photostability is inferior .

Table 3. Key Properties of NIR-II Dyes

Dye λabs (nm) λem (nm) Quantum Yield (%) Optimal Matrix
This compound 1064 1110 0.182 (DCM) PLGA/ALPs
IR-26 980 1040 0.0284 (DCE) Polystyrene
ICG 780 830 0.012 (Water) CLPs

Stability Challenges

  • Polymer Nanoparticles: this compound leakage occurs within 7 days in PLGA/PLA nanoparticles due to hydrolysis and albumin interactions .
  • Lipid Nanoparticles: Anionic liposomes (IR1061-ALP-N3) maintain fluorescence for >16 hours in vivo but require precise dye content to avoid aggregation .

Biological Activity

IR-1061 is a near-infrared (NIR) fluorescent dye that has garnered attention for its biological activity, particularly in the context of cancer treatment and imaging. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a hydrophobic cyanine dye characterized by its fluorescence peak at approximately 1064 nm. Its quantum yield (QY) is reported to be around 1.70 ± 5%, which is significantly higher than that of many conventional fluorophores. This property makes this compound particularly suitable for applications in bioimaging and photothermal therapy (PTT) due to its ability to penetrate biological tissues effectively.

The biological activity of this compound is primarily linked to its ability to form H-aggregated states when encapsulated in liposomes or polymer matrices. This aggregation can influence its photophysical properties, enhancing its efficacy in therapeutic applications. The following mechanisms have been identified:

  • Photothermal Effect : Upon NIR laser irradiation, this compound can induce localized heating in tumor tissues, leading to cell death through thermal ablation.
  • Fluorescence Imaging : The dye's fluorescence properties allow for real-time imaging of tumor cells, facilitating targeted therapy.

Research Findings

Several studies have investigated the biological activity of this compound, particularly its application in cancer therapy:

  • Synergistic Thermochemotherapy : A study demonstrated that this compound-loaded anionic liposomes (ALPs) could achieve a synergistic effect when combined with chemotherapeutic agents like carboplatin. The liposomes maintained the H-aggregated state during cellular uptake, enhancing both photothermal and chemotherapeutic effects in A549 lung cancer cells .
  • Cellular Uptake Mechanisms : Research indicated that this compound can enter cancer cells via clathrin-mediated and caveolae-mediated endocytosis pathways. Once inside, it is delivered to lysosomes where it can exert its therapeutic effects .
  • Concentration Effects : The concentration of this compound within liposomes significantly affects its state; concentrations above 1.5% lead to a transition from free to H-aggregated states, which impacts its fluorescence intensity and therapeutic efficacy .

Case Study 1: Tumor Targeting with this compound

In a preclinical model using 4T1 breast cancer cells, researchers developed an this compound and paclitaxel co-loaded nanoparticle system. This system showed enhanced solubility and stability, leading to improved tumor inhibition when subjected to NIR laser irradiation .

ParameterValue
Fluorescence Peak1064 nm
Quantum Yield1.70 ± 5%
Laser Wavelength1064 nm
Tumor Inhibition RateSignificant

Case Study 2: In Vivo Imaging

This compound has also been utilized for deep tissue imaging due to its transparency in biological tissues at NIR wavelengths. In vivo studies demonstrated effective tumor localization and imaging capabilities, confirming the potential for diagnostic applications alongside therapeutic use .

Q & A

Q. What are the key physicochemical properties of IR-1061 that influence experimental design in NIR-II imaging?

this compound exhibits a maximum absorption peak at 1051–1065 nm in methylcellulose and decomposes at 222°C, requiring strict temperature control during storage (-20°C) . Its cationic structure and hydrophobic BF4⁻ counterion necessitate encapsulation in charged liposomes or hydrophobic polymer matrices to prevent aggregation and fluorescence quenching. Researchers must account for its H-aggregation tendency, which shifts absorption peaks (e.g., 890 nm in anionic liposomes) and reduces fluorescence intensity at high concentrations .

Q. What are the primary applications of this compound in NIR-II fluorescence imaging, and how are they methodologically validated?

this compound is used for:

  • Deep-tissue imaging : Encapsulated in polymer nanoparticles (e.g., polystyrene or liposomes) to enhance dispersibility and minimize light scattering. Validation includes in vivo fluorescence intensity measurements over 16+ hours and spatial resolution analysis .
  • Cancer theranostics : Integrated into lipid bilayers for tumor-targeted photothermal therapy. Efficacy is tested via cellular uptake assays and comparative survival rates in murine models . Methodologies prioritize UV-Vis-NIR spectrophotometry and TEM for nanoparticle characterization .

Advanced Research Questions

Q. How can researchers optimize this compound encapsulation efficiency in liposomes while mitigating fluorescence quenching?

  • Electrostatic interactions : Anionic liposomes (e.g., DPPG) improve encapsulation efficiency (EE) by 30–50% compared to cationic systems due to charge attraction with this compound’s cationic backbone .
  • Concentration limits : Fluorescence intensity peaks at 1.5% w/w this compound in liposomes; higher concentrations induce H-aggregation, confirmed by absorption ratio analysis (A1064 nm/A890 nm) .
  • Solvent engineering : Increasing DMSO content (20–40%) during polymer nanoparticle synthesis enhances dye penetration into hydrophobic cores, reducing surface quenching .

Q. What experimental strategies address contradictions in fluorescence performance between free and aggregated this compound states?

  • State quantification : Gaussian fitting of absorption spectra distinguishes monomer (1070 nm) and dimer (950 nm) peaks. For liposomes, a 1064/890 nm absorbance ratio <1.0 indicates dominant H-aggregation .
  • Dynamic light scattering (DLS) : Monitors hydrodynamic size changes (e.g., liposome expansion from 55 nm to 70 nm) linked to dye redistribution .
  • Molecular dynamics (MD) simulations : Reveal this compound’s face-to-face alignment (<5 Å spacing) in phospholipid bilayers, correlating aggregation with fluorescence loss .

Q. How does the enantiomeric structure of hydrophobic polymers (e.g., PLA) affect this compound encapsulation and stability?

  • PDLLA vs. PLLA : Poly(DL-lactic acid) (PDLLA) reduces this compound dimerization by 40% compared to enantiomerically pure PLLA, improving fluorescence intensity. However, PDLLA’s lower crystallinity increases susceptibility to hydrolytic degradation, requiring stability tests under nitrogen atmospheres .
  • Affinity assays : Absorption spectra of dye-loaded polymer films under controlled humidity show PDLLA’s higher monomer/dimer ratio (1.2 vs. 0.8 for PLLA) .

Q. What methodologies resolve conflicting data on this compound’s fluorescence intensity in different nanoparticle systems?

  • Controlled variable testing : Compare fluorescence under identical phospholipid concentrations (e.g., 100 µg/mL) and excitation wavelengths (1064 nm). Anionic liposomes (ALPs) show 3.5× higher intensity than cationic systems .
  • Quenching analysis : Use Stern-Volmer plots to differentiate static (aggregation-induced) vs. dynamic (solvent-mediated) quenching. This compound in PSt nanoparticles exhibits static quenching above 0.1% w/w dye loading .

Q. How do researchers ensure long-term stability of this compound-based nanosystems in vivo?

  • PEGylation : Coating liposomes with PEG increases circulation half-life to >16 hours, validated via serial blood sampling and fluorescence imaging .
  • Accelerated stability testing : Monitor particle size (DLS) and ζ-potential over 30 days at 4°C and 25°C. This compound-ALP-N3 maintains 90% fluorescence intensity under 808 nm laser irradiation for 10 minutes .

Q. What statistical approaches quantify this compound’s free vs. aggregated states in complex matrices?

  • Principal component analysis (PCA) : Correlates absorption spectra features (e.g., peak broadening at 890 nm) with aggregation levels .
  • Entrapment efficiency (EE) calculations : EE (%) = (Total dye – Free dye)/Total dye × 100, measured via centrifugal filtration (30 kDa cutoff) .

Q. How does solvent polarity influence this compound loading efficiency in polymeric nanoparticles?

  • DMSO optimization : At 30% DMSO, PSt nanoparticles achieve 0.12% w/w dye loading without aggregation. Higher DMSO (>40%) causes nanoparticle swelling, destabilizing the hydrophobic core .
  • Solvent polarity index : Use Hansen solubility parameters to match this compound’s hydrophobicity (δ = 18.5 MPa<sup>½</sup>) with polymer matrices (e.g., δ = 19.2 MPa<sup>½</sup> for PSt) .

Q. What advanced simulations validate this compound’s molecular interactions in lipid bilayers?

  • MD simulations (90 ns runtime) : Demonstrate this compound’s vertical insertion into DPPG bilayers at low concentrations (1:20 dye:lipid ratio) vs. horizontal H-aggregation at high ratios (1:5). Simulations align with experimental fluorescence quenching data .

Methodological Resources

  • Instrumentation : UV3600 spectrophotometer (Shimadzu) for absorption profiling; Malvern Zetasizer for DLS and ζ-potential .
  • Data validation : Cross-reference fluorescence intensity with TEM imaging to confirm nanoparticle integrity post-encapsulation .
  • Ethical compliance : Follow institutional guidelines for in vivo studies, including IACUC protocols for murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IR-1061
Reactant of Route 2
IR-1061

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.